molecular formula C11H17NO4 B1592347 N-Boc-4-methylene-L-proline CAS No. 84348-38-9

N-Boc-4-methylene-L-proline

Cat. No. B1592347
CAS RN: 84348-38-9
M. Wt: 227.26 g/mol
InChI Key: ULLGRIBXGPATMA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-methylene-L-proline, also known as 1-[(tert-butoxy)carbonyl]-4-methylidenepyrrolidine-2-carboxylic acid, is a chemical compound with the molecular formula C11H17NO4 . It is white to beige in appearance .


Molecular Structure Analysis

The molecular structure of N-Boc-4-methylene-L-proline consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecule contains a total of 33 bonds, including 16 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 1 five-membered ring . It also features 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

N-Boc-4-methylene-L-proline has a density of 1.2±0.1 g/cm³ , a boiling point of 349.9±42.0 °C , and a flash point of 165.4±27.9 °C . It has a molar refractivity of 57.8±0.4 cm³ , a polar surface area of 67 Ų , and a molar volume of 192.4±5.0 cm³ . The compound is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Peptide Synthesis : Boc-protected fluoroproline derivatives, including N-Boc-4-fluoro-L-proline, are used in peptide synthesis. For example, Boc-cis-4-fluoro-L-proline has been synthesized from trans-4-hydroxy-L-proline methyl ester (Demange, Ménez, & Dugave, 1998).
  • Synthesis of Pharmaceutical Compounds : N-Boc-4-fluoro-L-proline methyl ester was used in the multi-step synthesis of cis-LC15-0133 Tartrate, a dipeptidyl peptidase IV inhibitor (Kim, Kim, Lee, & Shin, 2008).

Application in Catalysis

  • Chiral Ligand in Catalysis : Boc-L-proline has been used as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, demonstrating the utility of proline in asymmetric catalysis (Zhou et al., 2004).

Analytical and Separation Techniques

  • Chiral Separation : Proline derivatives, including Boc-proline, have been separated using high-performance liquid chromatography (HPLC), highlighting their role in the synthesis of pharmaceutical compounds (Zhao & Pritts, 2007).

Biomedical Applications

  • Peptide Bond Isomerization : N-Boc-protected α-methyl-L-proline and related compounds have been studied for their role in peptide bond isomerization, which is crucial in understanding protein folding and stability (Torbeev et al., 2012).

  • Potential in HIV Research : Although N-Fmoc-4-fluoro-L-proline methyl ester showed no anti-HIV activity in one study, its synthesis and incorporation into fluoropeptides highlight its potential utility in biomedical research (Tran et al., 1997).

  • Synthesis of Cyclic Tetrapeptides : N-Boc-l-prolyl-l-N-methylleucine-OH, a derivative of proline, was used in the synthesis of a marine bacteria-derived cyclic tetrapeptide, which exhibited promising biological activities (Dahiya et al., 2018).

Safety And Hazards

N-Boc-4-methylene-L-proline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep at rest . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLGRIBXGPATMA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617427
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-methylene-L-proline

CAS RN

84348-38-9
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-4-METHYLENE-L-PROLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-4-methylene-L-proline
Reactant of Route 2
Reactant of Route 2
N-Boc-4-methylene-L-proline
Reactant of Route 3
Reactant of Route 3
N-Boc-4-methylene-L-proline
Reactant of Route 4
Reactant of Route 4
N-Boc-4-methylene-L-proline
Reactant of Route 5
N-Boc-4-methylene-L-proline
Reactant of Route 6
N-Boc-4-methylene-L-proline

Citations

For This Compound
2
Citations
E Lorthiois, K Anderson, A Vulpetti… - Journal of medicinal …, 2017 - ACS Publications
The highly specific S1 serine protease factor D (FD) plays a central role in the amplification of the complement alternative pathway (AP) of the innate immune system. Genetic …
Number of citations: 32 pubs.acs.org
DL Hughes - 2016 - ACS Publications
… Three routes to cyclopropyl-proline 17 are described, two involving resolution (enzymatic approach shown in Scheme 5) and one via cyclopropanation of N-Boc-4-methylene-l-proline (…
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.